Heptyl Undecyl Phthalate

Descripción general

Descripción

Heptyl Undecyl Phthalate is a type of phthalate ester, which is a derivative of phthalic acid. Phthalate esters are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Heptyl Undecyl Phthalate is synthesized through the esterification of phthalic anhydride with heptyl and undecyl alcohols. The reaction typically occurs in the presence of a catalyst such as sulfuric acid. The process involves two main stages:

- Formation of monoester: This stage is fast and irreversible.

- Formation of diester: This stage is slower and requires a catalyst .

Industrial Production Methods

In industrial settings, the esterification process is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through distillation to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Reaction Equation

The general reaction can be represented as follows:

Chemical Reactions Involving this compound

This compound can undergo several chemical reactions typical of esters:

-

Hydrolysis : In the presence of water, this compound can hydrolyze back into its constituent alcohols and phthalic acid. This reaction can occur under both acidic and basic conditions, leading to the release of heptyl and undecyl alcohols along with phthalic acid.

-

Transesterification : This reaction involves exchanging the alkoxy group of this compound with another alcohol, which can modify its properties for specific applications.

-

Oxidation : this compound may undergo oxidation reactions, particularly when exposed to strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized products.

Environmental and Biological Interactions

This compound's interactions in biological systems raise concerns regarding potential toxicity and endocrine disruption. Research indicates that it can accumulate in sediments and affect microbial degradation rates, which could influence its environmental persistence .

Toxicological Studies

Studies have shown that exposure to phthalates, including this compound, may lead to significant neuro-developmental damage in animal models. The compound's metabolites have been found in various tissues, indicating systemic absorption and potential bioaccumulation .

Aplicaciones Científicas De Investigación

Industrial Applications

Heptyl Undecyl Phthalate is predominantly used in the following industrial sectors:

- Plastic Manufacturing : As a plasticizer, it is incorporated into polyvinyl chloride (PVC) and other flexible polymers to improve their mechanical properties and processing characteristics. Its low volatility and high compatibility with various resins make it suitable for use in coatings, adhesives, and sealants.

- Electrical Insulation : The compound is employed in the plasticization of electrical and communication wire insulation, enhancing the material's flexibility and resistance to heat .

- Automotive Industry : Used in the production of flexible components such as dashboards and interior trims, this compound contributes to the durability and aesthetic qualities of automotive materials.

Scientific Research Applications

This compound has been studied for its various potential applications in scientific research:

- Biological Studies : Research has indicated that phthalates, including this compound, may act as endocrine disruptors. Studies focus on understanding their effects on hormonal systems and potential links to reproductive health issues .

- Drug Delivery Systems : Due to its ability to modify physical properties, this compound is being investigated for use in drug delivery systems. Its compatibility with various pharmaceutical formulations allows for enhanced drug solubility and controlled release mechanisms.

- Environmental Impact Studies : Investigations into the environmental persistence of this compound highlight its sorption characteristics to soil and vegetation, raising concerns about its ecological effects and bioaccumulation potential .

Toxicological Studies

Research has also focused on the toxicological aspects of this compound:

- Aquatic Toxicity : Studies have shown varying degrees of acute toxicity to aquatic organisms. For instance, research on phthalate esters indicates that exposure can lead to significant adverse effects on freshwater species such as Daphnia magna and rainbow trout (Oncorhynchus mykiss) .

- Chronic Toxicity Assessments : Long-term exposure studies have revealed potential developmental and reproductive toxicity associated with phthalate esters. Specific investigations into this compound have reported teratogenic effects at certain concentrations .

Case Study 1: Plasticizer Efficacy in PVC

A study conducted by researchers at a leading polymer science institute evaluated the performance of this compound as a plasticizer in PVC formulations. The results demonstrated improved flexibility and reduced brittleness compared to traditional plasticizers. This enhancement was attributed to the compound's unique molecular structure that allows better interaction with polymer chains.

Case Study 2: Endocrine Disruption Research

A collaborative study involving multiple universities investigated the endocrine-disrupting potential of various phthalates, including this compound. The findings indicated that exposure at environmentally relevant concentrations could lead to alterations in hormone levels in laboratory animals, raising concerns about its implications for human health.

Summary Table of Applications

Mecanismo De Acción

The mechanism by which phthalic acid, heptyl undecyl ester exerts its effects involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions.

Comparación Con Compuestos Similares

Heptyl Undecyl Phthalate can be compared with other phthalate esters such as:

- Di-n-butyl phthalate

- Diethyl phthalate

- Dimethyl phthalate

- Di(2-ethylhexyl) phthalate

- Diisobutyl phthalate

Uniqueness

This compound is unique due to its specific alkyl chain lengths, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high flexibility and durability.

Actividad Biológica

Heptyl undecyl phthalate (HUP) is a member of the phthalate ester family, which are widely used as plasticizers and additives in various industrial applications. Understanding the biological activity of HUP is crucial due to its potential environmental and health impacts. This article synthesizes existing research findings, case studies, and relevant data on the biological activity of HUP.

This compound is characterized by its long alkyl chains, which influence its biological interactions. The chemical structure consists of a phthalate core with heptyl and undecyl side chains, contributing to its lipophilicity and potential for bioaccumulation.

Toxicological Profile

Acute and Chronic Toxicity

Phthalates, including HUP, have been studied for their toxicity across various biological systems. The primary target organs for toxicity include the liver and kidneys. Studies indicate that repeated exposure to phthalates can lead to significant hepatic changes, including increased liver weight and biochemical alterations. For instance, research on related compounds has shown that high doses can inhibit gap junctional intercellular communication (GJIC) and induce peroxisomal proliferation, which are precursors to tumorigenesis in rodent models .

Table 1: Summary of Toxicological Findings for Phthalates

Biological Activities

Endocrine Disruption

Phthalates are known endocrine disruptors. They can interfere with hormonal pathways by mimicking or blocking hormones, leading to developmental and reproductive issues. Studies have demonstrated that exposure to phthalates can affect the reproductive systems of both male and female organisms due to their structural similarities to natural hormones .

Ecotoxicological Effects

HUP and similar phthalates have been shown to impact aquatic organisms significantly. Research indicates that exposure to these compounds can lead to altered reproductive behaviors and impaired development in fish species. For example, phthalates have been linked to oxidative stress responses in zebrafish embryos, which may compromise their immune systems .

Case Studies

Case Study 1: Hepatic Effects in Rodents

A study conducted on rats exposed to high doses of diisononyl phthalate (DINP) revealed significant liver weight increases and histopathological changes consistent with peroxisome proliferation. Similar methodologies can be applied to assess HUP's effects .

Case Study 2: Endocrine Disruption in Aquatic Species

Research examining the effects of various phthalates on zebrafish showed that exposure resulted in significant immunotoxicity and neurotoxicity. These findings suggest that HUP could pose similar risks due to its structural characteristics .

Metabolism and Excretion

Phthalates are rapidly absorbed and metabolized in biological systems. The primary metabolic pathway involves hydrolysis into monoesters, which are then further oxidized into more hydrophilic forms for excretion via urine. This rapid metabolism reduces the likelihood of long-term accumulation in tissues but raises concerns regarding acute exposure effects .

Propiedades

IUPAC Name |

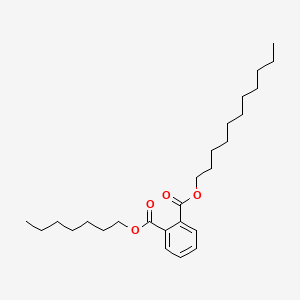

1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKYQKHSCWQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883153 | |

| Record name | Heptyl undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65185-88-8, 68515-42-4 | |

| Record name | Heptyl undecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL UNDECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U9DD5LS4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.